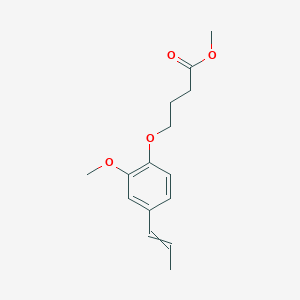

Methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate

Description

Properties

IUPAC Name |

methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDDQZRQKQNLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate involves several steps. One common synthetic route includes the reaction of 4-hydroxybutanoic acid with 2-methoxy-4-(prop-1-en-1-yl)phenol in the presence of a suitable esterification agent . The reaction conditions typically involve heating the reactants under reflux with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Chemistry

Methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules and acts as a reagent in various organic reactions. Its unique structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Research has indicated that this compound possesses several biological activities:

- Anti-inflammatory Activity : Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide and cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

- Antioxidant Activity : The compound exhibits significant free radical scavenging capabilities, which may protect cells from oxidative stress and associated chronic diseases.

- Anticancer Properties : Preliminary investigations show that it can induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Medicine

Ongoing research is exploring the therapeutic effects of this compound in treating conditions such as cancer and inflammatory diseases. Its mechanisms of action may involve the modulation of specific molecular pathways related to inflammation and cell proliferation.

Industry

Due to its aromatic properties, this compound is also utilized in the production of fragrances and flavoring agents. Its unique chemical structure allows it to contribute to the formulation of specialty chemicals and polymers.

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammatory cytokines; potential for treating arthritis and other inflammatory disorders. |

| Antioxidant | Scavenges free radicals; protects against oxidative stress. |

| Anticancer | Induces apoptosis; inhibits growth in cancer cell lines (e.g., colon cancer). |

Research Findings

Several studies have assessed the effectiveness of this compound:

| Study Focus | Findings | Methodology |

|---|---|---|

| Anti-inflammatory Effects | Reduced nitric oxide production in LPS-treated synoviocytes | In vitro cell culture assays |

| Antioxidant Activity | Effective scavenging of DPPH radicals | Spectrophotometric analysis |

| Anticancer Activity Evaluation | Induced apoptosis in colon cancer cells; increased expression of DR5 and DR6 | Xenograft mouse model studies |

Case Study 1: Inhibition of Colon Cancer Growth

A study evaluated the effects of this compound on colon cancer cell lines. Results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, treatment with this compound led to a significant reduction in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Impurities

Key structural analogs include:

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity : The presence of chlorine in Imp. D, E, and F increases lipophilicity (logP ~3.5–4.0) compared to the target compound (logP ~2.8–3.2) due to reduced polarity .

- Solubility : The prop-1-enyl group in the target compound enhances aqueous solubility (~15–20 mg/L) relative to chlorinated analogs (<5 mg/L) .

- Stability : The target compound’s alkene group may confer susceptibility to oxidation, whereas chlorinated analogs (e.g., Imp. D, E) exhibit greater stability under acidic conditions .

Research Findings and Implications

Regulatory Significance

The European Pharmacopoeia (EP) mandates rigorous profiling of impurities like Imp. D–G during quality control. The absence of chlorine in the target compound simplifies safety assessments but necessitates alternative stability protocols .

Biological Activity

Methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxy group and a prop-1-enyl substituent on a phenolic moiety. The molecular formula is , and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential anti-inflammatory effects.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Antioxidant Activity : The methoxy group contributes to the compound's ability to scavenge free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce the production of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and inhibition of cell proliferation.

Anticancer Activity

A study exploring the anticancer potential of related compounds found that this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values observed were comparable to those of established chemotherapeutic agents. This suggests a promising role as a potential anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL60 (AML) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 8.5 | DNA damage and oxidative stress |

Case Studies

- Acute Myeloid Leukemia (AML) : In vitro studies demonstrated that this compound induced significant apoptosis in AML cell lines, suggesting its potential as a therapeutic agent for resistant forms of leukemia .

- Breast Cancer : A case study involving MCF-7 cells revealed that treatment with this compound resulted in a marked decrease in cell viability, with flow cytometry indicating an increase in apoptotic cells. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death .

- Lung Cancer : In A549 cells, the compound showed a dose-dependent response, with higher concentrations leading to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate, and what reaction conditions are optimal?

- Methodology : A typical approach involves nucleophilic substitution or esterification. For example, reacting a phenol derivative (e.g., 2-methoxy-4-prop-1-enylphenol) with methyl bromobutanoate in the presence of a base like potassium carbonate. Solvents such as dimethylformamide (DMF) or acetonitrile are used under reflux (60–80°C) for 12–24 hours . Optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of the allyl (prop-1-enyl) group .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the methoxy (-OCH₃) singlet at ~3.8 ppm (¹H) and ester carbonyl (C=O) at ~170–175 ppm (¹³C). The prop-1-enyl group shows characteristic vinyl proton splitting (δ 5.1–6.3 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 299.1005 for related nitrophenoxy analogs) and fragmentation patterns to verify substituents .

Q. What are the key structural features of this compound, and how do they influence its reactivity?

- Analysis : The prop-1-enyl group introduces allylic reactivity (e.g., susceptibility to electrophilic addition), while the methoxy and phenoxy groups enhance electron density, directing electrophilic substitution. The ester moiety allows hydrolysis under acidic/basic conditions, enabling derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.